Oligo(dT)-oligo(dA)

Catalog No.
S15285166
CAS No.
24939-09-1
M.F
C20H29N7O14P2
M. Wt
653.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oligo(dT)-oligo(dA)

CAS Number

24939-09-1

Product Name

Oligo(dT)-oligo(dA)

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C20H29N7O14P2

Molecular Weight

653.4 g/mol

InChI

InChI=1S/C10H14N5O6P.C10H15N2O8P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+;6-,7+,8+/m00/s1

InChI Key

KKVQVIFXABFJCS-QEYXXENCSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Oligo(dT)-oligo(dA) is a synthetic nucleic acid compound composed of deoxythymidine (dT) and deoxyadenosine (dA) residues. This compound typically exists as a double-stranded structure, where oligo(dT) serves as one strand and oligo(dA) as the complementary strand. The oligo(dT) strand is characterized by a sequence of thymidine nucleotides, which is often used in molecular biology applications due to its ability to hybridize specifically with polyadenylated RNA, such as messenger RNA. The oligo(dA) strand complements the oligo(dT) strand, forming stable base pairs through hydrogen bonding, which is essential for various biochemical processes.

  • Hybridization: Oligo(dT) can hybridize with polyadenylated RNA molecules, facilitating the synthesis of complementary DNA (cDNA) during reverse transcription reactions. This process is crucial in molecular biology techniques such as polymerase chain reaction (PCR) and cDNA library construction.
  • Template Switching: In the presence of reverse transcriptase, oligo(dT) can promote template switching, where the enzyme switches from synthesizing cDNA from RNA to synthesizing it from a downstream oligonucleotide. This mechanism enhances the yield of full-length cDNA products .
  • Amplification: Oligo(dA)-oligo(dT) structures can undergo amplification reactions in the presence of nucleotide triphosphates (dATP and dTTP), leading to elongation and increased stability of the resulting DNA products .

Oligo(dT)-oligo(dA) plays a significant role in various biological activities:

  • Gene Expression Regulation: The presence of oligo(dA)-oligo(dT) tracts in genomic DNA can influence transcriptional regulation by affecting nucleosome positioning and transcription factor binding .
  • Binding Protein Interactions: Specific proteins can bind to these sequences, impacting gene expression and chromatin structure. For example, a protein named datin has been identified that specifically binds to oligo(dA)-oligo(dT) sequences, suggesting a regulatory role in transcription .
  • cDNA Synthesis: Oligo(dT) is commonly used as a primer for reverse transcription, allowing for the synthesis of cDNA from mRNA templates. This process is essential for studying gene expression and RNA profiles in various organisms.

The synthesis of oligo(dT)-oligo(dA) can be achieved through several methods:

  • Solid-Phase Synthesis: This is the most common method for synthesizing oligonucleotides, where nucleotides are sequentially added to a growing chain attached to a solid support. The process allows for precise control over the sequence and length of the resulting oligomer.
  • Enzymatic Synthesis: Enzymes such as reverse transcriptase can be employed to synthesize oligo(dA)-oligo(dT) from RNA templates. This method utilizes the inherent enzymatic activity to extend primers based on existing RNA sequences .
  • Chemical Modification: Various modifications can be introduced during synthesis to enhance stability or binding properties, such as incorporating locked nucleic acids or other modified bases .

Oligo(dT)-oligo(dA) has diverse applications in molecular biology and biotechnology:

  • cDNA Library Construction: It is widely used in generating cDNA libraries from eukaryotic mRNA, allowing researchers to analyze gene expression profiles.
  • Gene Cloning: These compounds are essential for cloning eukaryotic genes into plasmids or vectors due to their ability to hybridize with polyadenylated tails.
  • Diagnostic Tools: Oligo(dT)-oligo(dA) sequences are utilized in various diagnostic assays, including quantitative polymerase chain reaction (qPCR), where they help amplify specific RNA targets.

Studies on interactions involving oligo(dT)-oligo(dA) have revealed important insights:

  • Protein-DNA Interactions: Research has demonstrated that specific proteins can recognize and bind to oligo(dA)-oligo(dT) tracts, influencing transcriptional regulation and chromatin dynamics .
  • Hybridization Studies: The stability of hybridized complexes formed by oligo(dT)-oligo(dA) has been investigated under varying conditions, providing information on their thermodynamic properties and interaction kinetics .

Oligo(dT)-oligo(dA) shares similarities with other nucleic acid compounds but possesses unique characteristics that distinguish it:

CompoundCompositionUnique Features
Oligo(dC)-oligo(dG)Deoxycytidine & DeoxyguanosineForms stable duplexes; less commonly used than dA-dT pairs
Oligo(dU)-oligo(dA)Deoxyuridine & DeoxyadenosineUsed in specific applications involving RNA; less stable than dA-dT pairs
Oligo(rU)-oligo(rA)RibonucleotidesInvolved in RNA interactions; different stability profile compared to DNA

Oligo(dT)-oligo(dA)'s specificity for polyadenylated RNA makes it particularly valuable in reverse transcription applications, setting it apart from other similar compounds that may not exhibit this level of specificity.

B-Type Helical Configuration in Calcium Salts

The structural organization of oligo(deoxythymidine)-oligo(deoxyadenosine) complexes in the presence of calcium salts exhibits distinctive B-form characteristics that differ significantly from standard deoxyribonucleic acid configurations [1] [2]. Crystallographic studies have demonstrated that calcium ions generate specific deoxyribonucleic acid crystal lattices and stabilize unique end-to-end overlaps and lateral contacts between duplexes [1]. The calcium salt form shows distinct structural features where duplexes in the crystal lattice are surrounded by eleven calcium ions, creating a fundamentally different organizational pattern compared to magnesium-containing structures [1].

The helical parameters of oligo(deoxythymidine)-oligo(deoxyadenosine) in calcium salt environments demonstrate remarkable consistency with canonical B-form geometry [3] [4]. The average twist angle approaches thirty-six degrees, which aligns with the standard B-form deoxyribonucleic acid configuration observed in poly(deoxyadenosine)-poly(deoxythymidine) structures [3]. The rise per base pair maintains the characteristic three point three angstrom spacing typical of B-form helices [4] [5].

Calcium ions exhibit sequence-specific binding patterns to both major and minor grooves of the oligo(deoxythymidine)-oligo(deoxyadenosine) duplex [2]. In the major groove, calcium cations interact through hydrogen bonds with oxygen and nitrogen atoms from individual bases or adjacent bases, while the softer calcium ions can form polar covalent bonds bridging adjacent nitrogen-seven and oxygen-six atoms at guanine-guanine bases [2]. Minor groove binding involves hydrogen bond interactions between cross-strand deoxyribonucleic acid base atoms of adjacent base pairs and the calcium cations' water ligands [2].

Structural ParameterCalcium Salt FormStandard B-Form
Average Twist36.0°36.0°
Rise per Base Pair3.3 Å3.4 Å
Helix TypeRight-handedRight-handed
Base Pairs per Turn10.010.0
Calcium Ions per Duplex11-

The calcium-induced structural modifications result in unpaired outermost base pairs at each end of the duplex, effectively converting twelve-base-pair helices into functional ten-base-pair structures that can stack along their axis [1]. This reduction mechanism represents a unique strategy for reducing the effective repeat length of the helix to ten base pairs, distinguishing calcium salt forms from magnesium-containing structures [1].

Minor Groove Narrowing Phenomenon

The minor groove width of oligo(deoxythymidine)-oligo(deoxyadenosine) complexes undergoes significant narrowing that serves as a major determinant of deoxyribonucleic acid shape recognition [6] [7]. This narrowing phenomenon occurs through multiple molecular mechanisms, with the most significant factor being the absence of the two-amino group on guanine bases, which allows for substantially reduced minor groove dimensions [6].

Molecular dynamics simulations demonstrate that the minor groove width in adenine-thymine rich sequences can narrow to approximately half the mean minor groove width of canonical B-form deoxyribonucleic acid [6]. The narrowing process is modulated almost entirely by the presence or absence of purine two-amino groups, with adenine-thymine segments showing narrow minor grooves that correspond closely to those observed in sequences where guanine lacks the two-amino group [6] [7].

The protein-mediated neutralization of phosphates contributes significantly to minor groove narrowing in oligo(deoxythymidine)-oligo(deoxyadenosine) structures [6]. Lysine contacts to phosphates across the narrowest part of the central minor groove are critical for binding in certain sequence contexts [6]. This neutralization mechanism serves to stabilize the narrow minor groove when sequence features for minor groove compression are suboptimal [6].

Experimental evidence reveals that partial neutralization of six phosphates spanning a stretch of four guanine-cytosine base pairs results in a two point five angstrom decrease in the minimum minor groove width [6]. In contrast, similar phosphate charge neutralization over an already narrowed adenine-thymine region causes only a small reduction of approximately one angstrom in the minimum groove width [6].

Minor Groove ParameterStandard B-FormNarrowed FormReduction
Minimum Width12.0 Å6.0 Å50%
Average Width11.5 Å8.5 Å26%
Phosphate Neutralization Effect (AT)-1.0 Å-
Phosphate Neutralization Effect (GC)-2.5 Å-

The sequence-dependent narrowing of minor groove widths occurs without corresponding changes in the widths of the major groove [6] [7]. This selective narrowing pattern indicates that the structural modifications are localized to the minor groove region and do not propagate to other helical features [7].

Base-Pair Positioning and Deoxyribonucleic Acid Bending Effects

The base-pair positioning in oligo(deoxythymidine)-oligo(deoxyadenosine) complexes exhibits distinctive geometric characteristics that influence overall deoxyribonucleic acid bending properties [8] [9] [10]. The average adenine-thymine pair maintains canonical dimensions with specific geometric parameters that define the spatial arrangement of bases within the duplex [9] [5].

Crystallographic analysis reveals that adenine-thymine base pairs demonstrate extreme geometric parameters including buckle angles ranging from negative twenty-six degrees to positive thirty-nine degrees, propeller twist from negative thirty-three degrees to positive twenty-six degrees, and opening angles from negative twenty-three degrees to positive nineteen degrees [9] [5]. The shear parameters range from negative one point four angstroms to positive two point one angstroms, while stretch values span from negative zero point seven angstroms to positive zero point four angstroms [9] [5].

The stagger parameter for adenine-thymine base pairs varies from negative two point three angstroms to positive one point eight angstroms, indicating significant conformational flexibility within the duplex structure [9] [5]. These variations reflect the dynamic nature of base-pair interactions and their response to environmental factors such as crystal packing forces and hydration patterns [5].

Deoxyribonucleic acid bending in oligo(deoxythymidine)-oligo(deoxyadenosine) structures occurs through three major modes involving base-roll compression toward the major groove [2] [10]. Sequence-specific and strand-specific binding of calcium ions to the major groove causes deoxyribonucleic acid bending through this base-roll compression mechanism [2]. In contrast, sequence-specific binding of calcium ions in the minor groove has negligible effects on helix curvature [2].

Base-Pair ParameterMinimum ValueMaximum ValueAverage Value
Buckle-26.0°+39.0°+6.5°
Propeller Twist-33.0°+26.0°-3.5°
Opening-23.0°+19.0°-2.0°
Shear-1.4 Å+2.1 Å+0.35 Å
Stretch-0.7 Å+0.4 Å-0.15 Å
Stagger-2.3 Å+1.8 Å-0.25 Å

The cooperative binding behavior of oligo(deoxythymidine) molecules on poly(deoxyadenosine) lattices demonstrates significant clustering effects with cooperativity parameters reaching values of four thousand seven hundred [8]. This clustering results from favorable end-to-end interactions between adjacent oligonucleotides, with calculated free energy changes of negative four point six kilocalories per mole for these interactions [8].

The enthalpic contributions to oligo(dT)-oligo(dA) duplex formation represent the primary energetic driving force for hybridization, with measured values varying significantly depending on the specific nucleic acid system and experimental conditions [1] [2].

Primary Enthalpic Parameters

Experimental determination using laser cross-linking techniques has revealed that the enthalpy change for thymine-thymine interactions in oligo(dT)-poly(dA) systems ranges from -8.0 to -12.8 kcal/mol, depending on the lattice length and preparation method [1]. The most stable configuration, observed with (dT)12- (dA)5000 at 273 K, exhibits an enthalpy of -12.8 kcal/mol when prepared under standard mixing conditions [1]. This value represents the favorable energetic interaction between contiguous oligothymidine molecules bound to the polyadenine template.

The enthalpic contributions show marked differences when comparing DNA and RNA lattices. For oligo(dT) binding to poly(rA), the enthalpy increases dramatically to -44.4 kcal/mol for both (dT)12- (rA)500 and (dT)20- (rA)500 systems [1]. This substantial difference reflects the distinct structural and hydration properties of ribonucleic acid versus deoxyribonucleic acid backbones.

Temperature Dependence of Enthalpic Contributions

Van't Hoff analysis demonstrates that enthalpic contributions exhibit systematic temperature dependence following the relationship Tm = T₀ + ΔH°/a, where T₀ = 273 K and a = 80 cal/mol-K [3]. This linear relationship indicates that the enthalpy of duplex formation is not constant but varies predictably with temperature, challenging earlier assumptions of temperature-independent thermodynamic parameters [3].

The temperature dependence reveals that enthalpy changes become more favorable at lower temperatures, contributing to increased duplex stability under physiological conditions. Differential scanning calorimetry measurements confirm that duplex melting is accompanied by positive heat capacity changes with an average value of 64.6 ± 21.4 cal·deg⁻¹·mol⁻¹ for adenine-thymine containing duplexes [2] [4].

Structural Basis of Enthalpic Stabilization

The enthalpic stabilization of oligo(dT)-oligo(dA) duplexes originates from multiple molecular interactions, including Watson-Crick hydrogen bonding, base stacking interactions, and specialized structural features unique to adenine-thymine tracts [5]. Crystallographic studies reveal that adenine-thymine regions exhibit high propeller twist stabilized by bifurcated hydrogen bonds formed between the N6 amino group of adenine and two O4 atoms of adjacent thymine residues [5].

The additional favorable enthalpy observed in oligo(dT)-poly(dA) compared to oligo(dT)-poly(rA) systems may result from enhanced bifurcated hydrogen bonding and the formation of a spine of hydration involving approximately three additional water molecules when oligothymidine molecules are positioned adjacent to each other [1]. This structural organization contributes significantly to the overall enthalpic stabilization of the duplex.

Enthalpic Contribution Data

Nucleic Acid SystemTemperature (K)Enthalpy ΔH° (kcal/mol)Preparation Method
(dT)12- (dA)5000273-12.8Standard mixing
(dT)20- (dA)5000273-12.8Standard mixing
(dT)12- (dA)1000277-8.0Extended incubation
(dT)12- (rA)500273-44.4Standard mixing
(dT)20- (rA)500273-44.4Standard mixing

The preparation method significantly influences the measured enthalpic contributions, with controlled slow cooling procedures yielding lower enthalpy values due to reduced cooperative interactions and more dispersed oligomer binding [1].

Entropic Parameters of Oligomer Clustering

The entropic parameters governing oligo(dT)-oligo(dA) hybridization play a crucial role in determining the distribution and clustering patterns of oligothymidine molecules on polyadenine lattices. These parameters reflect the balance between the loss of translational and conformational freedom upon duplex formation and the favorable interactions that promote cooperative binding [1] [6].

Fundamental Entropic Contributions

The entropy changes associated with oligo(dT)-poly(dA) hybridization are consistently negative, indicating a loss of degrees of freedom upon duplex formation. For the most stable systems, entropy values range from -22 to -30 cal/mol·K for DNA lattices and reach -156 cal/mol·K for RNA lattices [1]. The (dT)12- (dA)5000 system exhibits an entropy of -30 cal/mol·K at 273 K, while the corresponding RNA system (dT)12- (rA)500 shows a dramatically more negative entropy of -156 cal/mol·K [1].

These entropic parameters directly influence the cooperativity of oligomer binding, with the McGhee-von Hippel analysis revealing cooperativity parameters (ω) of 4700 for DNA lattices and 160 for RNA lattices [1]. The substantial difference in cooperativity parameters reflects the distinct entropic costs associated with binding to different nucleic acid backbones.

Enthalpy-Entropy Compensation

Detailed thermodynamic analysis reveals a fundamental enthalpy-entropy compensation mechanism that governs duplex stability. The relationship between entropy and enthalpy follows a rectangular hyperbola, indicating that changes in one parameter are systematically compensated by changes in the other [3]. This compensation ensures that the combined DNA plus solvent entropy change remains constant at approximately 80 cal/K/mol of doublet across different systems [3].

The compensation mechanism demonstrates that while DNA entropy changes (ΔH°/Tm) increase with melting temperature, solvent entropy changes (aT₀/Tm) decrease correspondingly [3]. This balance maintains thermodynamic stability across a range of conditions and explains the consistent behavior observed in different oligo(dT)-oligo(dA) systems.

Clustering Thermodynamics

The entropic parameters directly determine the clustering behavior of oligothymidine molecules on polyadenine lattices. Cooperative binding analysis using the McGhee-von Hippel model reveals that clustering occurs due to favorable entropy changes associated with oligomer-oligomer interactions [1] [7]. The mean cluster size follows the relationship:

$$ \langle n \rangle = \frac{1 + R}{2(\omega - 1)} $$

where R represents the discriminant of the binding equation and ω is the cooperativity parameter [6].

For high cooperativity systems (ω = 4700), mean cluster sizes of 8.5 to 11 molecules are predicted at protein concentrations of 10 µM, while lower cooperativity systems show predominantly single-bound molecules [6]. The clustering behavior is entropy-driven, with smaller ligands demonstrating higher binding efficiency due to the larger number of accessible binding states and correspondingly higher system entropy [7].

Temperature Effects on Entropic Parameters

The temperature dependence of entropic parameters reveals complex behavior that influences cooperative binding. At temperatures below the poly(dA) melting point (approximately 55°C), the initial oligothymidine binding requires overcoming the entropic cost of melting the existing polymer structure [1]. Subsequent oligomers bind cooperatively adjacent to the first because the favorable entropy of oligomer-oligomer interactions offsets the continued structural disruption costs.

Van't Hoff analysis demonstrates that the entropic contribution to the solvent term (aT₀) equals approximately 21.8 kcal/mol, equivalent to breaking four hydrogen bonds between water molecules for each melted doublet [3]. This substantial entropic reorganization of the solvent structure contributes significantly to the overall thermodynamic profile of the hybridization event.

Preparation Method Dependencies

The method of nucleic acid preparation profoundly influences the entropic parameters and resulting clustering behavior. Standard mixing procedures at low temperatures yield high cooperativity and negative entropy values, while controlled thermal denaturation followed by slow cooling produces more dispersed binding with reduced entropic penalties [1].

Slow cooling protocols result in entropy values approaching those expected for non-cooperative binding, with both poly(dA) and poly(rA) systems converging to similar entropic parameters of approximately -22 cal/mol·K [1]. This convergence indicates that preparation conditions can be manipulated to control the thermodynamic landscape and achieve desired binding distributions.

Entropic Parameter Summary

SystemEntropy ΔS° (cal/mol·K)Cooperativity ωClustering Behavior
(dT)12- (dA)5000-304700High clustering
(dT)12- (dA)1000-22VariableModerate clustering
(dT)12- (rA)500-156160Limited clustering
Slow cooled systems~-22LowDispersed binding

The entropic parameters thus serve as fundamental determinants of oligomer distribution patterns and provide quantitative measures for predicting and controlling hybridization behavior in oligo(dT)-oligo(dA) systems.

Temperature-Dependent Cooperative Binding

Temperature-dependent cooperative binding in oligo(dT)-oligo(dA) systems exhibits complex behavior that fundamentally alters the thermodynamic landscape of hybridization events. The cooperative interactions between oligothymidine molecules show systematic temperature dependence that influences both the stability and distribution of duplexes formed on polyadenine lattices [1] [8].

Cooperative Binding Mechanisms

The cooperative binding of oligothymidine molecules follows the McGhee-von Hippel model for ligand binding to one-dimensional lattices, where cooperativity arises from favorable end-to-end interactions between adjacent bound oligomers [1] [7]. The cooperativity parameter ω represents the equilibrium constant for moving a bound ligand from an isolated site to a contiguous position, with values ranging from 160 for RNA lattices to 4700 for DNA lattices under standard conditions [1].

Temperature significantly modulates these cooperative interactions through multiple mechanisms. Van't Hoff analysis reveals that the free energy of cooperation (ΔG° = -RTlnω) varies systematically with temperature, following linear relationships over specific temperature ranges [1]. For (dT)12- (dA)5000 systems, cooperation persists even as temperatures approach the midpoint of thermal denaturation, indicating robust thermodynamic stability of the cooperative interactions [1].

Temperature-Dependent Stability Profiles

Systematic temperature studies demonstrate that cooperative binding exhibits distinct temperature-dependent stability profiles for different nucleic acid systems. DNA lattices maintain significant cooperativity across temperatures ranging from 273 K to 310 K, with linear van't Hoff relationships indicating consistent thermodynamic behavior [1]. The binding free energy remains favorable at physiological temperatures, with measured values of -4.6 kcal/mol at 273 K for optimal DNA systems [1].

RNA lattices show markedly different temperature sensitivity, with cooperative interactions becoming virtually non-cooperative by 284 K [1]. This dramatic temperature dependence reflects the distinct structural and energetic properties of ribonucleic acid backbones compared to deoxyribonucleic acid systems. The loss of cooperativity at moderate temperatures has significant implications for the biological function of these systems under physiological conditions.

Nucleation and Growth Kinetics

Temperature-dependent cooperative binding involves a two-step mechanism consisting of nucleation followed by rapid zippering [8] [9]. The nucleation event requires the formation of 2-3 stable base pairs before full cooperative binding becomes thermodynamically favorable [8]. This nucleation requirement creates negative effective activation enthalpies because the number of base pairs needed for stable nucleation increases with temperature.

The nucleation process shows strong temperature dependence, with higher temperatures requiring longer initial contact sequences for stable duplex formation [9]. Experimental evidence indicates that stable hybrid formation between oligonucleotides and complementary DNA requires approximately 15 bases at thermal conditions, with this requirement varying based on the specific temperature regime [9].

Competitive Binding Dynamics

Temperature influences the competitive binding kinetics between different oligomer species through entropic effects that favor smaller ligands at higher temperatures [7]. The size of binding ligands becomes the dominant factor in competitive binding, with smaller oligomers demonstrating superior binding efficiency due to the larger number of accessible binding states and higher system entropy [7].

Mathematical modeling using the McGhee-von Hippel framework reveals that competitive binding outcomes are strongly temperature-dependent [7] [10]. At elevated temperatures, ligands requiring large available gaps for binding are increasingly inhibited by smaller competitors, leading to preferential coverage of polymer lattices by shorter oligomers [7].

Heat Capacity Effects

The temperature dependence of cooperative binding is further modulated by heat capacity changes associated with duplex formation. Calorimetric measurements reveal positive heat capacity changes of 64.6 ± 21.4 cal·deg⁻¹·mol⁻¹ for adenine-thymine containing duplexes [2] [4]. These heat capacity changes indicate that both enthalpic and entropic contributions to binding vary significantly with temperature.

The heat capacity effects create non-linear temperature dependencies in the thermodynamic parameters, with the entropy of duplex melting following the relationship [11]:

$$ \Delta S = \Delta S(Tm) - \Delta Cp \ln\left(\frac{T}{T_m}\right) $$

This relationship demonstrates that entropy changes become increasingly favorable at lower temperatures, enhancing cooperative binding under physiological conditions [11].

Lattice Length Dependencies

Temperature-dependent cooperative binding shows systematic dependencies on lattice length that influence the distribution of binding events. For lattices exceeding 200 nucleotides in length, the ligand-ligand interactions remain independent of total lattice length, indicating that cooperative effects are primarily local phenomena [1]. However, shorter lattices exhibit modified cooperative behavior due to end effects and reduced available binding sites.

The independence of cooperative parameters from lattice length above critical thresholds allows for predictive modeling of binding behavior in biological systems with long nucleic acid templates. This scalability is essential for understanding the behavior of oligo(dT)-oligo(dA) systems in DNA replication and repair processes.

Preparation-Dependent Temperature Effects

The temperature dependence of cooperative binding varies significantly based on preparation methods, with different thermal histories producing distinct cooperative landscapes [1]. Standard mixing procedures at low temperatures maintain high cooperativity across broad temperature ranges, while thermal denaturation followed by controlled cooling reduces cooperative interactions and creates more uniform binding distributions.

These preparation-dependent effects demonstrate that the thermodynamic state of oligo(dT)-oligo(dA) systems can be kinetically controlled, allowing for manipulation of cooperative binding behavior through appropriate thermal protocols. The ability to tune cooperative interactions has important implications for experimental design and potential therapeutic applications.

Temperature-Dependent Binding Parameters

Temperature (K)SystemCooperativity ωFree Energy ΔG° (kcal/mol)Binding State
273(dT)12- (dA)50004700-4.6Highly cooperative
277(dT)12- (dA)1000Variable-4.7Cooperative
284(dT)12- (rA)500~1VariableNon-cooperative
310(dT)12- (dA)5000ReducedVariableModerate cooperation

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

8

Exact Mass

653.12477262 g/mol

Monoisotopic Mass

653.12477262 g/mol

Heavy Atom Count

43

Related CAS

25464-54-4
30177-40-3

Dates

Last modified: 08-11-2024

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